2-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol
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Overview
Description
2-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol is an organic compound with a complex structure that includes a phenoxy group, an ethoxy group, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol typically involves the reaction of 2,6-dimethylphenol with ethylene oxide to form 2-(2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with another equivalent of ethylene oxide to produce 2-[2-(2,6-dimethylphenoxy)ethoxy]ethanol. Finally, the compound is treated with methylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Purification steps, such as distillation and crystallization, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in substituted phenoxy derivatives.
Scientific Research Applications
2-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, such as enzyme inhibition or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Dimethylamino)ethoxy]ethanol
- 2-(2,6-Dimethylphenoxy)ethanol
- 2-(2-Dimethylaminoethoxy)ethanol
Uniqueness
2-[2-[2-(2,6-Dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from chemical synthesis to industrial processes .
Properties
IUPAC Name |
2-[2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-13-5-4-6-14(2)15(13)19-12-11-18-10-8-16(3)7-9-17/h4-6,17H,7-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBJBUIVGDONHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOCCN(C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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